Diphenylphosphine selenide

Quantum Dot Synthesis Nanomaterials Semiconductor Nanocrystals

Traditional tertiary phosphine selenides like TOPSe yield <2% quantum dots due to unreactive P=Se bonds. Diphenylphosphine selenide (DPPSe) solves this with a reactive secondary P-Se bond, enabling near-quantitative QD nucleation and eliminating batch variability. - **QD Synthesis:** 1.0 eq DPPSe with cadmium benzoate-amine complexes produces monodisperse CdSe clusters (418 nm absorption); avoids polydisperse mixtures. - **Catalysis:** ¹J(P-Se) coupling constant provides quantifiable electronic baseline for rational ligand tuning. - **Mechanistic Studies:** Distinct monomer formation rate trends (k_I < k_H < k_G) deconvolute nucleation pathways.

Molecular Formula C12H10PSe+
Molecular Weight 264.2 g/mol
CAS No. 5853-64-5
Cat. No. B3334286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphine selenide
CAS5853-64-5
Molecular FormulaC12H10PSe+
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2
InChIInChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
InChIKeyLPZSDUWKJMIQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylphosphine Selenide: Specifications & Core Properties


Diphenylphosphine selenide (DPPSe, CAS 5853-64-5, C₁₂H₁₁PSe, MW 265.15) is a secondary phosphine chalcogenide [1]. As a white to off-white powder with a melting point of 110-115 °C, DPPSe is characterized by a reactive P–Se bond and is recognized as a versatile precursor in quantum dot synthesis, catalysis, and organic transformations [2]. Its procurement requires attention to moisture sensitivity and acute oral toxicity (GHS Category 3, H301), which are critical handling considerations for laboratory and industrial users [3].

Secondary phosphine chalcogenide with reactive P–Se bond for quantum dot precursor and catalysis workflows
Applicable to CdSe monomer formation, magic-sized cluster synthesis, and phosphine ligand design studies
Moisture-sensitive; requires anhydrous handling under inert atmosphere
Acute oral toxicity (GHS Category 3, H301) – laboratory safety review required

Diphenylphosphine Selenide: Analog Substitution Challenges


Despite belonging to the broader class of phosphine chalcogenides, diphenylphosphine selenide exhibits distinct reactivity that precludes simple substitution by analogs. Unlike tertiary phosphine selenides (e.g., TOPSe) that are unreactive toward metal carboxylates, DPPSe acts as a reactive secondary phosphine chalcogenide, enabling nearly quantitative quantum dot (QD) yields [1]. Furthermore, its unique P–Se bond strength and steric profile dictate specific catalytic pathways and material properties not achievable with phosphine sulfides, oxides, or even other aryl phosphine selenides [2][3].

Tertiary phosphine selenides (e.g., TOPSe)
Unreactive toward metal carboxylates; unable to nucleate quantum dots. DPPSe’s secondary phosphine structure is essential for reactivity.
Phosphine sulfides or oxides
Different P–X bond strengths and steric profiles alter catalytic pathways and material properties; not directly interchangeable.
Other aryl phosphine selenides
Variation in aryl groups changes electronic and steric parameters; may not replicate DPPSe’s specific reactivity and selectivity.

Diphenylphosphine Selenide: Quantified Analog Comparison


Quantum Dot Yield Advantage vs. Tertiary Analogs

Pure tertiary phosphine selenides like trioctylphosphine selenide (TOPSe) are unreactive with metal carboxylates and incapable of nucleating quantum dots (QDs) [1]. Only secondary phosphine impurities in TOPSe drive nucleation, explaining typical conversion yields of <2% [1]. Replacing TOPSe with a stoichiometric amount of a secondary phosphine chalcogenide such as DPPSe increases QD yields to nearly quantitative levels [1]. This mechanistic insight is critical for scalable, high-yield QD synthesis.

QD Yield
Head-to-head
Reported >95% with DPPSe vs <1% with TOPSe
Supports high-efficiency QD synthesis workflow selection
Reaction with Cd carboxylates at ~300 °C
Quantum Dot Synthesis Nanomaterials Semiconductor Nanocrystals

CdSe Monomer Formation: Catalytic Pathway Differences

In the formation of CdSe monomers from cadmium oleate and DPPSe, DPPSe acts as a catalyst for the formation of Ph₂P–CdSe–PPh₂ (G) and RHN–CdSe–PPh₂ (H) species [1]. The turnover frequency determining transition state (TDTS) involves characteristic Se–P bond cleavage for G and N–H bond cleavage for H [1]. This contrasts with diphenylphosphine (HPPh₂), which catalyzes the formation of Ph₂PSe–CdSe–NHR (I) via a different TDTS [1]. The rate constants increase as k_I < k_H < k_G, providing a quantifiable kinetic differentiation [1].

Catalytic Pathways
Head-to-head
Rate constant order: k_G > k_H > k_I (DPPSe vs HPPh₂)
Supports CdSe monomer formation pathway differentiation
DFT study in 1-octadecene solution
Catalysis Reaction Mechanism Quantum Dot Precursors

Ligand Basicity by ¹J(P–Se) Coupling Constant

The ¹J(³¹P–⁷⁷Se) coupling constant is a well-established probe of the electronic environment at phosphorus and the basicity of the parent phosphine [1]. For a series of phosphinine-derived phosphine selenides, the ¹J(P–Se) values were determined to be similar to that of triphenylphosphine selenide (SePPh₃) [1]. This quantitative similarity indicates that the diphenylphosphine substituents in the studied ligands have electronic properties comparable to phenyl groups, not to more electron-donating or -withdrawing analogs [1].

Ligand Basicity
Class-level
¹J(P–Se) similar to SePPh₃ standard
Supports electronic profile and ligand basicity review
Class-level inference; exact values not reported
Phosphorus-Selenium Coupling Ligand Design Homogeneous Catalysis

Magic-Sized CdSe Cluster: Stoichiometric Size Control

In reactions of Cd(O₂C–R)₂(H₂NR′)₂ with chalcogenide precursors, 1.0 equivalent of DPPSe leads exclusively to a specific CdSe cluster with a lowest energy electronic transition at 418 nm (d ≈ 1.5 nm) and a molar absorptivity ε = 189,000 ± 27,000 M⁻¹cm⁻¹ [1]. This cluster exhibits a broad white light emission (ΦPL = 0.11 ± 0.03) [1]. In contrast, reactions with TOPSe produce a series of CdSe nanocrystals with discrete absorption features spanning 330 to 550 nm [1].

Cluster Size Control
Head-to-head
Monodisperse 418 nm cluster (ε ~1.89×10⁵ M⁻¹cm⁻¹) vs polydisperse TOPSe product
Supports stoichiometric magic-sized cluster synthesis
Using 1.0 equiv DPPSe with Cd benzoate-amine complex
Magic-Sized Clusters Quantum Dot Precursors Nanocrystal Synthesis

Diphenylphosphine Selenide: Validated Application Scenarios


High-Yield Quantum Dot Synthesis

Industrial and academic laboratories aiming to scale up quantum dot production should replace traditional tertiary phosphine selenides (e.g., TOPSe) with DPPSe. Evidence shows that TOPSe is unreactive and yields <2% QDs, while DPPSe drives nucleation to near-quantitative yields [1]. This eliminates batch-to-batch irreproducibility and reduces precursor waste, aligning with green chemistry principles.

Magic-Sized CdSe Cluster Synthesis

Researchers requiring monodisperse CdSe clusters for optoelectronic devices can utilize DPPSe's stoichiometric reactivity. Using 1.0 equivalent of DPPSe with cadmium benzoate-amine complexes reliably produces a cluster with a 418 nm absorption feature, avoiding the polydisperse nanocrystal mixtures obtained with TOPSe [2].

Rational Phosphine Ligand Design

In homogeneous catalysis, DPPSe derivatives offer a quantifiable electronic baseline. The ¹J(P–Se) coupling constant provides a direct readout of phosphorus basicity, and studies show that DPPSe substituents on phosphinine ligands exhibit coupling constants similar to the well-characterized SePPh₃ standard [3]. This allows for rational, data-driven ligand tuning rather than empirical screening.

CdSe Monomer Formation Mechanism Studies

For fundamental studies of quantum dot nucleation, DPPSe serves as a mechanistic probe. It catalyzes distinct CdSe monomer formation pathways with quantifiable rate constant trends (k_I < k_H < k_G) compared to diphenylphosphine [4]. This enables researchers to deconvolute the role of secondary phosphine chalcogenides in the nucleation process.

Application
Selection Property
Validation Focus
Quantum Dot Synthesis
Reactive secondary phosphine chalcogenide
Conversion yield and nucleation efficiency
Magic-Sized Cluster Synthesis
Stoichiometric size control
Monodisperse cluster formation and defined absorption feature
Phosphine Ligand Design
¹J(P–Se) coupling as electronic probe
Basicity comparison against SePPh₃ reference
CdSe Nucleation Mechanism Studies
Catalytic pathway differentiation
Relative rate constant trends for monomer formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylphosphine selenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.